![molecular formula C8H5ClN4 B1466925 4-Chloro-6-(pyrazin-2-yl)pyrimidine CAS No. 1490649-97-2](/img/structure/B1466925.png)
4-Chloro-6-(pyrazin-2-yl)pyrimidine
Overview
Description
“4-Chloro-6-(pyrazin-2-yl)pyrimidine” is a pyrimidine derivative. Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol yielded a compound which upon oxidation with m-CPBA followed by nucleophilic displacement of the resulting activated methylsulfonyl groups with hydroxylamines gave the target 1,4,6 .Scientific Research Applications
Synthesis of New Pyrimidine Derivatives
4-Chloro-6-(pyrazin-2-yl)pyrimidine: is a valuable starting material for the synthesis of new pyrimidine derivatives. The presence of a chloro group allows for regioselective nucleophilic substitution reactions, which are fundamental in creating a diverse array of pyrimidine compounds with potential biological activities .
Anti-inflammatory Applications
Pyrimidine derivatives, including those derived from 4-Chloro-6-(pyrazin-2-yl)pyrimidine , have been studied for their anti-inflammatory properties. They can inhibit the expression and activities of various inflammatory mediators, which makes them promising candidates for the development of new anti-inflammatory drugs .
Antimicrobial and Antitumor Activities
The pyrimidine core is a common feature in pharmaceutical compounds with antimicrobial and antitumor applications. Derivatives of 4-Chloro-6-(pyrazin-2-yl)pyrimidine can be designed to enhance these properties, contributing to the discovery of new therapeutic agents .
Anti-Alzheimer’s and Antioxidant Properties
Research has indicated that pyrimidine derivatives exhibit potential in treating neurodegenerative diseases like Alzheimer’s. Additionally, they possess antioxidant properties, which are beneficial in combating oxidative stress-related disorders .
Development of Anti-inflammatory Agents
The structure-activity relationships (SARs) of pyrimidine derivatives are crucial in the development of new anti-inflammatory agents. By modifying the pyrimidine core, researchers can synthesize novel compounds with enhanced anti-inflammatory activities and reduced toxicity .
Synthesis of Heterocyclic Compounds
4-Chloro-6-(pyrazin-2-yl)pyrimidine: serves as a key intermediate in the synthesis of novel heterocyclic compounds. These compounds are evaluated for their biological activities against various cell lines, aiding in the discovery of new drugs .
Serotonin Receptor Binding Affinity
The introduction of hydrophobic side chains to the pyrimidine ring, such as those derived from 4-Chloro-6-(pyrazin-2-yl)pyrimidine , can enhance the binding affinity to serotonin receptors. This is significant in the development of treatments for disorders related to serotonin dysregulation .
Regioselective Nucleophilic Addition
The compound’s structure allows for regioselective nucleophilic addition, particularly at the C-4 position. This specificity is advantageous in synthesizing targeted derivatives with desired biological activities .
Future Directions
properties
IUPAC Name |
4-chloro-6-pyrazin-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-8-3-6(12-5-13-8)7-4-10-1-2-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBPOLOBMOVPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(pyrazin-2-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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